4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The thiazole ring is naturally found in Vitamin B1 (thiamine) .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid” were not found in the available literature, thiazole derivatives have been observed to have several biological activities .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. Some thiazole derivatives can be harmful by inhalation, in contact with skin, and if swallowed .
Future Directions
The future directions in the field of thiazole research involve the design and development of different thiazole derivatives, with the aim of generating new molecules with potent antitumor, antioxidant, and antimicrobial activities . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their wide range of applications in the field of drug design and discovery .
Properties
IUPAC Name |
4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-9-8(14-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBLXWMMQNZTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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